molecular formula C18H23N3O3 B2468977 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide CAS No. 772332-81-7

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide

Cat. No.: B2468977
CAS No.: 772332-81-7
M. Wt: 329.4
InChI Key: TZDDTYDXQMJUQI-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide interacts with its primary target, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide with α1-ARs affects the cholinergic neurotransmission pathway . This pathway plays a significant role in the progression of neurodegenerative disorders like Alzheimer’s disease . The compound has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, thereby increasing acetylcholine levels .

Pharmacokinetics

The pharmacokinetic properties of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide include absorption, distribution, metabolism, and excretion (ADME) . These properties determine the bioavailability of the compound. The compound has been found to exhibit an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide results in molecular and cellular effects. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide. For instance, the presence of aluminium can induce neurotoxicity, which can be alleviated by the compound . Furthermore, the compound’s action can be influenced by factors such as oxidative stress, amyloid β protein (Aβ) accumulation, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

    Coupling with Furan-2-carboxylic Acid: The piperazine intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of N-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide.

    Reduction: Formation of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia, also featuring a piperazine moiety.

    Urapidil: An antihypertensive agent with structural similarities.

Uniqueness

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide stands out due to its unique combination of a furan ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-16-6-4-15(5-7-16)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDDTYDXQMJUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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